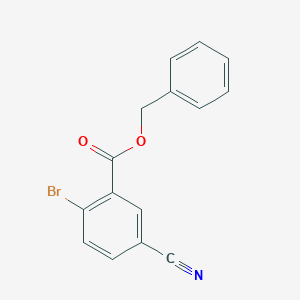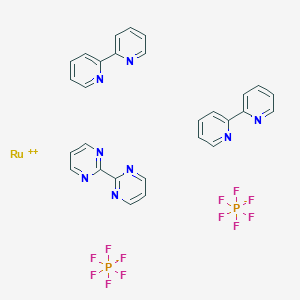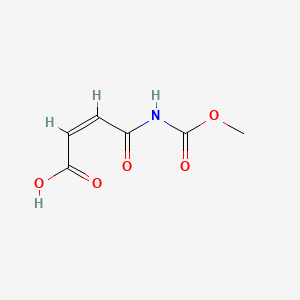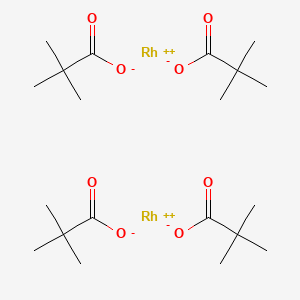
2,2-Dimethylpropanoate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanoate;rhodium(2+) is an organic rhodium compound. Its structure consists of two trimethylacetate ions and one rhodium ion, with the chemical formula [Rh(CH3CO2CH(CH3)2)2]2 . This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The preparation of 2,2-Dimethylpropanoate;rhodium(2+) can be achieved by reacting trimethylacetic acid with rhodium chloride . The specific reaction conditions and steps can be optimized according to actual needs. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
2,2-Dimethylpropanoate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation Reactions: It can act as a catalyst in olefin oxidation reactions.
Reduction Reactions: It is used in hydrogenation reactions, where it helps in the addition of hydrogen to other compounds.
Cycloaddition Reactions: It is involved in cycloaddition reactions, which are used to form cyclic compounds.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various olefins for oxidation reactions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropanoate;rhodium(2+) has a wide range of scientific research applications:
Biology: Research is being conducted on its potential use in biological systems, particularly in the study of enzyme mimetics and catalytic processes.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,2-Dimethylpropanoate;rhodium(2+) exerts its effects involves its role as a catalyst. In catalytic processes, the rhodium ion facilitates the formation and breaking of chemical bonds, thereby speeding up the reaction without being consumed in the process . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpropanoate;rhodium(2+) can be compared with other similar compounds, such as:
Propanoic acid, 2,2-dimethyl-:
Holmium (II) dimer of 2,2-dimethylpropionate: This compound also contains trimethylacetate ions but has holmium instead of rhodium.
The uniqueness of 2,2-Dimethylpropanoate;rhodium(2+) lies in its catalytic properties, which are not present in the other similar compounds.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBTEHLBVKPEO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)
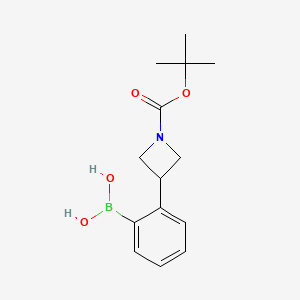
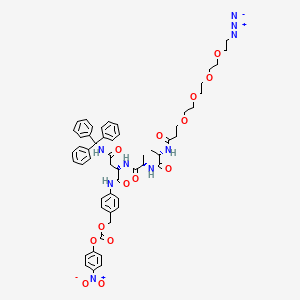
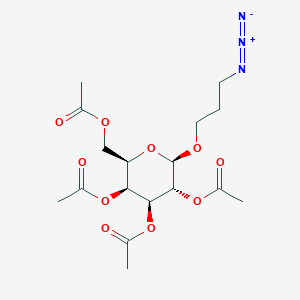
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)
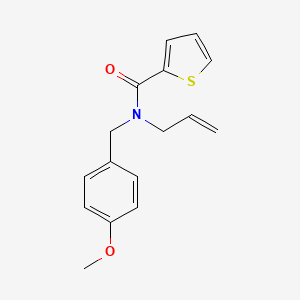
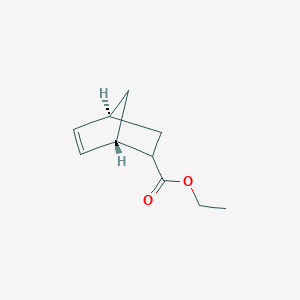
![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)
